molecular formula C12H19NO B2378651 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine CAS No. 953894-81-0

1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

Cat. No.: B2378651
CAS No.: 953894-81-0
M. Wt: 193.29
InChI Key: BZNMSGYKWGSJBS-UHFFFAOYSA-N
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Description

1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is also known by its IUPAC name, 1-(4-isobutoxyphenyl)ethanamine . This compound is characterized by the presence of an ethanamine group attached to a phenyl ring substituted with a 2-methylpropoxy group.

Properties

IUPAC Name

1-[4-(2-methylpropoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNMSGYKWGSJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine typically involves the following steps:

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:

    1-[4-(2-Ethylpropoxy)phenyl]ethan-1-amine: This compound has a similar structure but with an ethyl group instead of a methyl group.

    1-[4-(2-Methylbutoxy)phenyl]ethan-1-amine: This compound has a butoxy group instead of a propoxy group.

    1-[4-(2-Methylpropoxy)phenyl]propan-1-amine: This compound has a propanamine group instead of an ethanamine group.

The uniqueness of 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine, also known as a substituted phenyl ethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a phenyl ring with a propoxy group and an ethanamine moiety, which may influence its interaction with biological targets.

  • Molecular Formula : C12H17NO
  • Molecular Weight : 193.27 g/mol
  • CAS Number : 4249-72-3

The biological activity of 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine is hypothesized to involve:

  • Receptor Binding : The compound may interact with specific receptors, potentially modulating neurotransmitter systems, which is common among phenyl ethylamines.
  • Enzymatic Interaction : It may inhibit or activate certain enzymes, influencing metabolic pathways linked to various diseases.

Biological Activities

Research has indicated that 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine exhibits several biological activities:

Antimicrobial Properties

Studies have explored the antimicrobial effects of similar compounds in the class, suggesting potential efficacy against bacterial strains. The presence of the propoxy group may enhance lipophilicity, improving membrane permeability and subsequent antimicrobial action.

Anticancer Activity

Preliminary investigations into related phenyl ethylamines have shown promise in anticancer applications. The structural features of 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine may allow for selective targeting of cancerous cells through mechanisms such as apoptosis induction or cell cycle arrest.

Research Findings and Case Studies

A review of literature reveals various studies focusing on compounds structurally similar to 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine:

StudyCompoundActivityFindings
Ghosh et al. (2014) 2-[3,5-bis(2-hydroxy-phenyl)-[1,2,4]-triazol-1-yl]-benzoic acidAnticancerExhibited significant cytotoxicity against various cancer cell lines.
Zhang et al. (2019) 4-substituted arylthiazolesAntiparasiticCompounds showed IC50 values indicating effective trypanocidal activity.
BenchChem (2024) Various analogsAntimicrobialInvestigated for broad-spectrum antimicrobial properties.

Synthesis and Development

The synthesis of 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine typically involves:

  • Starting Materials : Appropriate phenolic precursors and amine sources.
  • Reaction Conditions : Conducted under controlled conditions to optimize yield and purity.
  • Analytical Techniques : Characterization through methods such as NMR and mass spectrometry to confirm structure.

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